molecular formula C10H6BrF3N2S B14027374 5-(2-Bromo-4-(trifluoromethyl)phenyl)thiazol-2-amine

5-(2-Bromo-4-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14027374
M. Wt: 323.13 g/mol
InChI Key: CRLHUFZKYJLHML-UHFFFAOYSA-N
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Description

5-(2-Bromo-4-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a bromo and trifluoromethyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-4-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with a brominated and trifluoromethylated benzene derivative. One common method includes dissolving the starting materials in N,N-dimethylformamide and using N-bromosuccinimide as a brominating agent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-4-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Typical conditions involve solvents like N,N-dimethylformamide and temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-4-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H6BrF3N2S

Molecular Weight

323.13 g/mol

IUPAC Name

5-[2-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6BrF3N2S/c11-7-3-5(10(12,13)14)1-2-6(7)8-4-16-9(15)17-8/h1-4H,(H2,15,16)

InChI Key

CRLHUFZKYJLHML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)C2=CN=C(S2)N

Origin of Product

United States

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